N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-15-18(16(2)27(25-15)20-10-6-7-12-22-20)11-13-23-21(29)19-14-24-28(26-19)17-8-4-3-5-9-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUCSJCDZOWBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazolo[3,4-d]pyrimidine derivatives, have been known to interact with a broad range of targets.
Mode of Action
Similar compounds have been reported to induce apoptosis or trigger cell cycle arrest in certain cell lines. The compound’s interaction with its targets could lead to changes in cellular processes, ultimately affecting cell survival and proliferation.
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antioxidant, and cytotoxic activities. These activities suggest that the compound could affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines. This suggests that the compound could have potential anti-cancer properties.
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a triazole group. The synthesis generally involves multi-step organic reactions, including cyclization and coupling reactions. Key steps include:
- Formation of the Pyrazole Ring : Typically synthesized through the reaction of hydrazine with appropriate diketones.
- Attachment of the Pyridine Moiety : Achieved via coupling reactions such as Suzuki-Miyaura cross-coupling.
- Synthesis of the Triazole Core : Often involves azide-alkyne cycloaddition reactions.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-inflammatory, analgesic, and anticancer properties.
- Anti-inflammatory Activity :
- Anticancer Activity :
- Enzyme Inhibition :
Case Study 1: Anti-inflammatory Effects
A study investigating new pyrazole derivatives found that several showed potent anti-inflammatory activity in carrageenan-induced edema models in rats. Compounds with structural similarities to this compound exhibited up to 76% reduction in paw edema compared to control groups treated with ibuprofen .
Case Study 2: Anticancer Screening
A series of triazole-based compounds were screened for anticancer activity against various human cancer cell lines. A notable finding was that modifications to the triazole ring enhanced selectivity and potency against specific cancer types, suggesting that similar modifications could be beneficial for this compound .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : Potential modulation of receptors linked to pain and inflammation pathways may also play a role.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s pyrazole-triazole-carboxamide architecture distinguishes it from analogs. Key structural differences include:
- Pyrazolines (e.g., compounds 1–4 in ) lack the triazole-carboxamide moiety and instead feature dihydropyrazole rings with carbaldehyde or ketone substituents. These differences reduce conformational rigidity compared to the target compound.
- For example, compound 18k (melting point 190–192°C) includes a pyridin-2-yl group but lacks the pyrazole-ethyl linker .
- Pyrazole-thiazole hybrids (e.g., ) incorporate thiazole rings instead of triazoles, which may influence solubility and metabolic stability due to sulfur’s lipophilicity.
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be drawn from analogs:
- The target’s estimated molecular weight (~440) aligns with pyrazole-thiazole hybrids (e.g., 439.5 in ), suggesting comparable solubility challenges.
- Thiadiazole derivatives (e.g., 18k) exhibit higher melting points, likely due to stronger intermolecular interactions from sulfur and pyridine groups .
Q & A
Q. What are the key synthetic routes for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Pyrazole core formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol or methanol .
- Triazole-carboxamide coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated amide bond formation .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Optimization strategies : - Use statistical experimental design (e.g., factorial design) to assess variables like temperature, solvent polarity, and catalyst loading .
- Monitor reaction progress via TLC or HPLC with C18 columns (acetonitrile/water mobile phase) .
Q. How is structural characterization of this compound performed?
- Spectroscopy :
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 377.36 .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. What computational strategies predict reactivity and target interactions for this compound?
- Reactivity prediction :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Simulate reaction pathways with quantum mechanical/molecular mechanical (QM/MM) methods to optimize synthetic steps .
- Biological target modeling :
- Molecular docking (AutoDock Vina) against kinases or GPCRs to predict binding affinity .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictions in reported biological activity data be resolved?
Case example : Discrepancies in IC₅₀ values across cell lines.
- Methodological reconciliation :
- Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) .
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Data analysis :
- Apply multivariate regression to isolate confounding variables (e.g., solvent DMSO% or pH effects) .
- Cross-reference with structural analogs (e.g., pyrazole-triazole hybrids) to identify activity trends .
Q. What strategies enhance stability and bioavailability in preclinical studies?
- Stability testing :
- Bioavailability optimization :
- Use logP calculations (ChemAxon) to balance hydrophilicity; target logP ~2–3 for membrane permeability .
- Formulate as nanocrystals or liposomal carriers to improve solubility .
Methodological Recommendations
- Synthetic challenges : If low yields occur in triazole formation, replace Cu(I) catalysts with Ru(II) complexes (e.g., RuAAC) to reduce side products .
- Data validation : Always include positive controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments across ≥3 independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
